

# An In-depth Technical Guide to 1-(Carbamoylamino)-1-methylurea and Related Compounds

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## Compound of Interest

Compound Name: *1-Methylhydrazine-1,2-dicarboxamide*

Cat. No.: *B12795339*

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## Preface

This technical guide addresses the identification and properties of the chemical compound specified as "1-(carbamoylamino)-1-methylurea." Initial searches for a substance with this exact name in chemical databases did not yield a specific CAS number or readily available experimental data. The name itself, "1-(carbamoylamino)-1-methylurea," suggests a urea derivative with both a carbamoylamino group and a methyl group attached to the same nitrogen atom. This substitution pattern is uncommon, and it is possible that this name is either a non-standard nomenclature, a theoretical molecule, or a misnomer for a related, more common compound.

Given the ambiguity, this guide will focus on a closely related and well-characterized compound that frequently appeared in the search results for the requested term: N-Methylurea (also known as 1-Methylurea). This approach provides a comprehensive overview of a relevant chemical entity that aligns with the user's interest in substituted ureas, while acknowledging the lack of specific information for the initially requested compound.

## Identification of N-Methylurea

N-Methylurea is a simple derivative of urea where one of the amino groups is substituted with a methyl group. It is a valuable building block in organic synthesis and has been studied for its

biological activities.

Identifier	Value	Reference
CAS Number	598-50-5	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	methylurea	<a href="#">[1]</a>
Molecular Formula	C <sub>2</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	74.08 g/mol	<a href="#">[1]</a>
Canonical SMILES	CNC(=O)N	<a href="#">[1]</a>
InChI	InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)	<a href="#">[1]</a>
Synonyms	1-Methylurea, Monomethylurea, N-Methylurea	<a href="#">[1]</a>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Methylurea.

Property	Value	Reference
Melting Point	96.0 to 102.0 °C	<a href="#">[3]</a>
Boiling Point	131.34°C (rough estimate)	<a href="#">[2]</a>
Water Solubility	1000 g/L (at 20 °C)	<a href="#">[2]</a> <a href="#">[4]</a>
Vapor Pressure	1.09 mmHg	<a href="#">[1]</a>
Appearance	White to Almost white powder to crystal	<a href="#">[3]</a>
Refractive Index	1.432	<a href="#">[4]</a>

## Spectroscopic Data

While specific experimental protocols for acquiring spectroscopic data for N-Methylurea were not detailed in the search results, typical methodologies would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers analyzing this compound would dissolve it in a suitable deuterated solvent (e.g., DMSO- $d_6$ ) for NMR analysis, prepare a KBr pellet or a mull for IR spectroscopy, and use techniques like electron ionization (EI) or electrospray ionization (ESI) for MS.

## Synthesis and Reactions

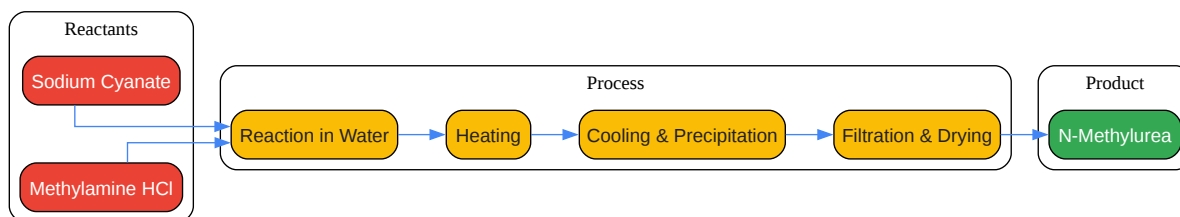
### General Synthesis of N-Alkylureas

A common laboratory-scale synthesis of N-alkylureas involves the reaction of an alkylamine with an isocyanate or by the reaction of an amine hydrochloride with an alkali metal cyanate.

Experimental Protocol: Synthesis of N-Methylurea from Methylamine and Sodium Cyanate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride in water.
- **Addition of Cyanate:** To the stirred solution, add a stoichiometric amount of sodium cyanate dissolved in water.
- **Reaction Conditions:** Gently heat the reaction mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60 °C).
- **Work-up:** Allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

### Logical Relationship of Synthesis



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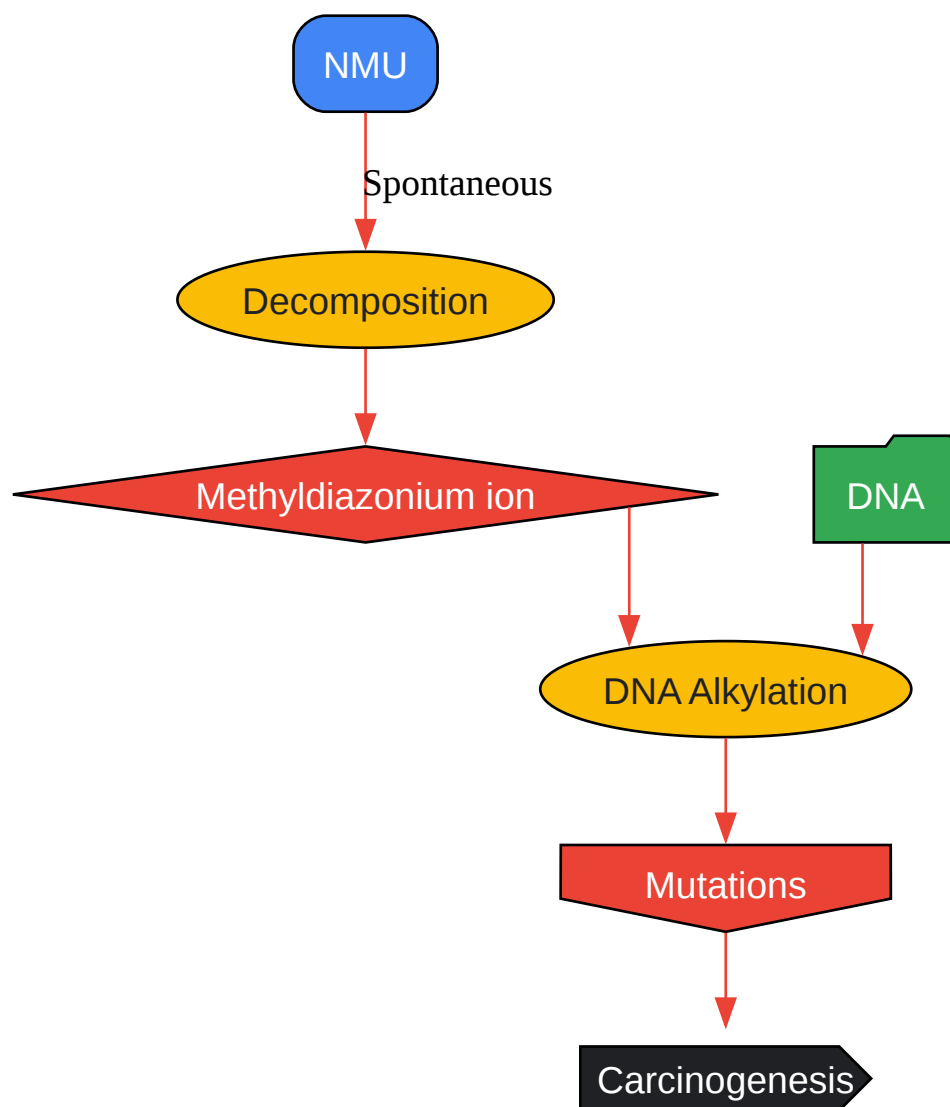
Caption: General workflow for the synthesis of N-Methylurea.

## Biological Activity and Signaling Pathways

While detailed signaling pathways for N-Methylurea were not found, a related compound, N-Nitroso-N-methylurea (NMU), is a well-known carcinogen and mutagen that acts as an alkylating agent.[5][6] NMU exerts its biological effects by transferring its methyl group to nucleobases in DNA, leading to mutations. This process can initiate carcinogenesis.

## General Mechanism of Action for N-Nitroso-N-methylurea (NMU)

The diagram below illustrates the general mechanism by which NMU can lead to DNA damage.



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Caption: Simplified pathway of NMU-induced carcinogenesis.

## Safety and Handling

N-Methylurea is considered harmful if inhaled, in contact with skin, or if swallowed.[2] It is advised to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[2] In case of accidental exposure, it is important to seek medical advice immediately. [2] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

While a specific CAS number and detailed experimental data for "1-(carbamoylamino)-1-methylurea" could not be located, this guide provides a comprehensive overview of the closely related and well-documented compound, N-Methylurea. The provided data on its identification, physicochemical properties, synthesis, and the biological activity of a related nitrosoarea derivative offers valuable information for researchers, scientists, and drug development professionals working with substituted ureas. It is recommended to verify the exact chemical structure and name of the compound of interest for further research and development activities.

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